N-((4-benzyl-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-{[4-BENZYL-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazole ring, a pyrazole ring, and a benzamide moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of N-{[4-BENZYL-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the triazole and pyrazole intermediates, followed by their coupling with the benzamide derivative. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Exploring its use in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The triazole and pyrazole rings may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds include other triazole and pyrazole derivatives, such as:
- N-{[4-BENZYL-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE
- N-{[4-BENZYL-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE
The uniqueness of N-{[4-BENZYL-5-({2-[5-(4-METHOXYPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE lies in its specific combination of functional groups, which may confer unique properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C34H31N7O5S2 |
---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C34H31N7O5S2/c1-22-26(10-6-11-28(22)41(44)45)33(43)35-19-31-36-37-34(39(31)20-23-8-4-3-5-9-23)48-21-32(42)40-29(24-13-15-25(46-2)16-14-24)18-27(38-40)30-12-7-17-47-30/h3-17,29H,18-21H2,1-2H3,(H,35,43) |
InChI Key |
OGAZNZFNZIVABP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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